molecular formula C59H111NO18 B3026320 N-TRicosanoyl ceramide trihexoside CAS No. 536745-84-3

N-TRicosanoyl ceramide trihexoside

Katalognummer: B3026320
CAS-Nummer: 536745-84-3
Molekulargewicht: 1122.5 g/mol
InChI-Schlüssel: KNXYBODBPUDJGN-SLJKBHQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .

Mode of Action

The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .

Biochemical Pathways

The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .

Pharmacokinetics

It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .

Action Environment

It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .

Analyse Chemischer Reaktionen

Types of Reactions: N-Tricosanoyl ceramide trihexoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:

These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .

Biologische Aktivität

N-Tricosanoyl ceramide trihexoside (N-TCH) is a complex glycosphingolipid that plays a significant role in various biological processes, particularly in the context of Fabry disease. This compound is characterized by its accumulation in tissues affected by this lysosomal storage disorder, leading to a range of pathological consequences. This article delves into the biological activity of N-TCH, highlighting its metabolic pathways, implications in disease, and potential therapeutic applications.

Overview of this compound

N-TCH is a type of ceramide trihexoside, which consists of a ceramide backbone linked to three hexose sugar units. It is primarily known for its role in Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A. This deficiency results in the accumulation of N-TCH in various tissues, leading to systemic complications.

Metabolism and Biological Activity

Metabolic Pathways:
The metabolism of N-TCH occurs primarily in lysosomes, where it is hydrolyzed by specific enzymes. In individuals with Fabry disease, the impaired activity of alpha-galactosidase A leads to reduced hydrolysis rates of N-TCH, resulting in its accumulation. Studies have shown that fibroblasts from Fabry patients exhibit significantly lower hydrolysis rates compared to controls, indicating a clear link between enzyme deficiency and substrate accumulation .

Biological Effects:
N-TCH influences several cellular processes:

  • Cell Signaling: It acts as a signaling molecule involved in cell proliferation and differentiation.
  • Apoptosis Regulation: N-TCH can induce apoptosis through mitochondrial pathways by generating reactive oxygen species (ROS) .
  • Inflammation: It has been implicated in inflammatory responses, particularly in the context of tissue damage associated with Fabry disease .

Case Studies and Research Findings

  • Clinical Implications in Fabry Disease:
    A study focused on the metabolism of ceramide trihexoside demonstrated that fibroblasts from Fabry patients showed impaired hydrolysis rates compared to healthy controls. The findings indicated that even carriers of the disease could exhibit clinical symptoms due to mild accumulation of N-TCH .
  • Diagnostic Utility:
    Research has proposed using N-TCH levels as a biomarker for diagnosing Fabry disease and monitoring treatment efficacy. The correlation between N-TCH concentration and clinical manifestations provides insights into disease progression and therapeutic outcomes .
  • Therapeutic Approaches:
    Enzyme replacement therapy (ERT) has emerged as a treatment for Fabry disease, aimed at restoring alpha-galactosidase A activity and reducing N-TCH levels. Studies suggest that monitoring N-TCH can help evaluate the effectiveness of ERT over time .

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Fibroblast MetabolismImpaired hydrolysis rates in Fabry patients
Diagnostic UtilityN-TCH as a potential biomarker for treatment efficacy
Apoptosis InductionRole of N-TCH in inducing apoptosis via ROS generation

Eigenschaften

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYBODBPUDJGN-SLJKBHQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.